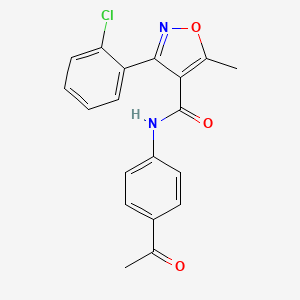

N-(4-acetylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

CAS No.: 331847-89-3

Cat. No.: VC6122847

Molecular Formula: C19H15ClN2O3

Molecular Weight: 354.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 331847-89-3 |

|---|---|

| Molecular Formula | C19H15ClN2O3 |

| Molecular Weight | 354.79 |

| IUPAC Name | N-(4-acetylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |

| Standard InChI | InChI=1S/C19H15ClN2O3/c1-11(23)13-7-9-14(10-8-13)21-19(24)17-12(2)25-22-18(17)15-5-3-4-6-16(15)20/h3-10H,1-2H3,(H,21,24) |

| Standard InChI Key | CVXHLQDXLNXIEV-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C(=O)C |

Introduction

Chemical Composition and Structural Characteristics

Molecular Architecture

The compound features a 1,2-oxazole ring (isoxazole) substituted at positions 3, 4, and 5. Key substituents include:

-

3-(2-Chlorophenyl): A chlorinated aromatic ring enhancing lipophilicity and potential receptor binding.

-

5-Methyl group: A simple alkyl substituent influencing steric and electronic properties.

-

4-Carboxamide linkage: Connects the oxazole core to an N-(4-acetylphenyl) group, introducing hydrogen-bonding capabilities .

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 331847-89-3 | |

| Molecular Formula | C₁₉H₁₅ClN₂O₃ | |

| Molecular Weight | 354.79 g/mol | |

| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C(=O)C | |

| InChIKey | CVXHLQDXLNXIEV-UHFFFAOYSA-N |

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, typically involving:

-

Oxazole Ring Formation: Cyclization of β-ketoamides or condensation of hydroxylamine with diketones.

-

Substituent Introduction: Sequential Friedel-Crafts acylation and nucleophilic substitution to attach the acetylphenyl and chlorophenyl groups.

Table 2: Hypothetical Synthesis Route

| Step | Reaction Type | Reagents/Conditions | Target Intermediate |

|---|---|---|---|

| 1 | Cyclization | NH₂OH·HCl, EtOH, reflux | 5-Methyl-1,2-oxazole-4-carboxylic acid |

| 2 | Amide Coupling | EDC/HOBt, DMF | N-(4-Acetylphenyl) intermediate |

| 3 | Chlorophenyl Introduction | ClC₆H₄MgBr, THF, 0°C to RT | Final product |

Reactivity Profile

-

Hydrolysis: The carboxamide group may undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

-

Electrophilic Substitution: The oxazole ring’s electron-deficient nature facilitates reactions at the 5-methyl position.

Comparative Analysis with Structural Analogues

Table 3: Activity of Selected Oxazole Derivatives

| Compound | IC₅₀ (μM) | Target Indication | Reference |

|---|---|---|---|

| 5-Methyl-N-(4-nitrophenyl)oxazole | 12.4 | Antifungal | |

| 3-Chloro-5-phenyl-1,2-oxazole | 45.6 | Anticancer (HCT-116) | |

| This Compound | N/A | Under investigation |

Key observations:

-

Chlorophenyl and acetylphenyl groups may enhance target affinity compared to simpler derivatives.

-

The lack of nitro or sulfonamide groups could reduce cytotoxicity risks .

Research Gaps and Future Directions

-

Pharmacological Screening: Prioritize assays against cancer (e.g., HCT-116, MCF-7) and microbial strains.

-

ADMET Profiling: Evaluate metabolic stability using human liver microsomes, as done for triazine analogues .

-

Structural Optimization: Explore substituent effects at the 5-methyl position to enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume